2-Cyclohexyl-6-isobutyl-p-cresol

Description

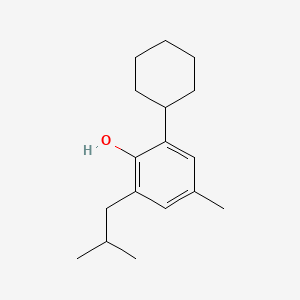

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-methyl-6-(2-methylpropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-12(2)9-15-10-13(3)11-16(17(15)18)14-7-5-4-6-8-14/h10-12,14,18H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIASVKQBMHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239746 | |

| Record name | 2-Cyclohexyl-6-isobutyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93840-38-1 | |

| Record name | 2-Cyclohexyl-4-methyl-6-(2-methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93840-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-6-isobutyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093840381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyl-6-isobutyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-6-isobutyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 2 Cyclohexyl 6 Isobutyl P Cresol

Chromatographic Derivatization for Volatility or Detection Improvement

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of phenolic compounds. This can be achieved by converting the polar hydroxyl group into a less polar ether or ester. In liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

Enhancement of Mass Spectrometric Response

Mass spectrometry (MS) is a powerful tool for the analysis of phenolic compounds. nih.govnih.gov Derivatization can be employed to improve ionization efficiency and achieve better sensitivity in MS analysis. For example, the introduction of a group that is easily ionizable can enhance the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Influence of Derivatization on Molecular Properties for Study

The derivatization of 2-cyclohexyl-6-isobutyl-p-cresol can have a profound impact on its molecular properties, which is crucial for various research applications.

Antioxidant Properties: As a hindered phenol (B47542), this compound has inherent antioxidant potential. vinatiorganics.com Derivatization can further modulate this activity. For instance, creating polymeric antioxidants through functionalization can enhance thermo-oxidative stability. researchgate.net

Biological Activity: Chemical modifications can be used to explore and enhance the biological activities of phenolic compounds, including their antimicrobial and anti-inflammatory properties. nih.govnih.gov

Polymer Additives: Hindered phenols are widely used as antioxidants in polymers to prevent degradation. nih.govvinatiorganics.com Derivatization can create multifunctional additives with improved performance. nih.gov

Theoretical and Computational Chemistry Studies of 2 Cyclohexyl 6 Isobutyl P Cresol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. For a molecule like 2-cyclohexyl-6-isobutyl-p-cresol, these methods could provide deep insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For phenolic compounds, DFT is frequently employed to predict their antioxidant activity by calculating key parameters. These often include the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, ionization potential (IP), and electron affinity (EA). A lower BDE, for instance, typically correlates with higher radical scavenging activity. The calculated distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) would reveal the most likely sites for electrophilic and nucleophilic attack, offering a detailed picture of the molecule's reactivity.

In the context of this compound, DFT calculations would be instrumental in quantifying the electronic effects of the cyclohexyl and isobutyl substituents on the phenolic ring and the hydroxyl group.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is complex due to the rotational freedom of the cyclohexyl and isobutyl groups. Conformational analysis is a critical step to identify the most stable geometric arrangements (conformers) of the molecule. By systematically rotating the single bonds and calculating the corresponding energy, a potential energy surface can be mapped. This landscape reveals the global minimum energy structure and other low-energy conformers that may be present at room temperature. Understanding the preferred conformations is essential as the molecule's reactivity and interaction with other molecules are highly dependent on its shape.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, a key aspect of antioxidant activity. The LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, an analysis of the MOs would illustrate how the cyclohexyl and isobutyl groups influence the electron distribution across the aromatic system and the phenolic oxygen.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. This approach would be valuable for understanding the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid.

Simulation of Bulk Liquid Dynamics

MD simulations of this compound in its bulk liquid state would involve placing a large number of molecules in a simulation box and calculating their trajectories based on a force field that describes the inter- and intramolecular forces. Such simulations can provide insights into the liquid's structure, such as the radial distribution functions between different parts of the molecules, which describe the probability of finding one atom at a certain distance from another. This would reveal how the bulky cyclohexyl and isobutyl groups affect the packing and local ordering of the molecules in the liquid phase.

Analysis of Translational and Rotational Diffusion

From the trajectories generated by MD simulations, dynamic properties such as the translational and rotational diffusion coefficients can be calculated. The translational diffusion coefficient quantifies how quickly the molecule moves through the bulk liquid, while the rotational diffusion coefficient describes how fast it tumbles. These parameters are crucial for understanding the transport properties of the liquid and the timescale of molecular reorientation, which can influence reaction rates in solution. For this compound, these diffusion coefficients would be heavily influenced by the size and shape of the molecule and the viscosity of the bulk liquid.

Intermolecular Interactions and Hydrogen Bonding Dynamics

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various environments. The primary intermolecular force for this molecule would be hydrogen bonding, originating from the hydroxyl (-OH) group on the phenol (B47542) ring. This hydrogen bond can act as both a donor and an acceptor.

In a condensed phase or in solution, molecules of this compound would be expected to form hydrogen-bonded networks. The dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes, could be investigated using molecular dynamics (MD) simulations. Such simulations would provide insights into the local structure and ordering of the molecules. The bulky cyclohexyl and isobutyl groups would sterically influence the geometry and strength of these hydrogen bonds, likely leading to frustrated or distorted networks compared to less hindered phenols.

Non-covalent interaction (NCI) analysis, a computational technique, could be employed to visualize and characterize the weak interactions within dimers or larger clusters of the molecule. This would reveal not only the primary O-H···O hydrogen bond but also weaker C-H···π and van der Waals interactions involving the aromatic ring and the alkyl substituents. The interplay between these forces would dictate the conformational preferences of the molecule and its aggregates.

Force Field Model Comparisons (e.g., OPLS2005 vs. OPLS3)

The accuracy of molecular dynamics simulations heavily relies on the chosen force field. A comparative study of different force fields, such as OPLS2005 and OPLS3, would be essential for a reliable description of this compound.

OPLS3 is a more recent and generally more accurate force field for drug-like small molecules compared to its predecessor, OPLS2005. Enhancements in OPLS3 include improved parameterization for dihedral angles and off-atom charge sites, which can better represent specific interactions like halogen bonding and lone pairs.

A comparative study would involve running MD simulations of bulk this compound with both force fields and comparing the predicted properties against experimental data or high-level quantum mechanical calculations. Key properties for comparison would include density, heat of vaporization, and radial distribution functions (RDFs). For instance, studies on similar molecules like p-cresol (B1678582) have shown that OPLS3 can predict slower dynamics due to a higher molecular polarity and stronger hydrogen bonding compared to OPLS2005. A similar effect might be anticipated for this compound.

Table 1: Hypothetical Comparison of Force Field Performance for this compound

| Property | Experimental Value | OPLS2005 Prediction | OPLS3 Prediction |

| Density (g/cm³) | Unavailable | To be determined | To be determined |

| Heat of Vaporization (kJ/mol) | Unavailable | To be determined | To be determined |

| O-H···O distance (Å) | Unavailable | To be determined | To be determined |

This table is illustrative and requires data from future computational studies.

Reaction Modeling and Mechanism Prediction

Computational modeling can be a powerful tool to predict the reactivity of this compound, particularly its antioxidant activity which is characteristic of sterically hindered phenols.

Computational Catalysis Studies

While this compound is more commonly known as an antioxidant rather than a catalyst, computational studies could explore its potential role in inhibiting or altering catalytic cycles, for example, in autoxidation processes. Density Functional Theory (DFT) calculations could be used to model the interaction of the phenol with radical species that propagate oxidation, thereby elucidating its mechanism as a radical scavenger.

In a hypothetical scenario where this phenol interacts with a metal catalyst, computational models could predict how the bulky substituents influence its coordination to the metal center and its effect on the catalyst's activity and selectivity.

Transition State Locating and Reaction Path Analysis

The antioxidant activity of phenolic compounds proceeds via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. Computational chemistry can be used to determine the preferred pathway for this compound.

By locating the transition state structures for these reactions using methods like DFT, the activation energies can be calculated. The reaction path can be followed using intrinsic reaction coordinate (IRC) calculations to ensure that the located transition state connects the reactants and products.

For example, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key descriptor of antioxidant activity and can be accurately calculated. A lower BDE generally indicates a more effective antioxidant via the HAT mechanism. The ionization potential (IP) and electron affinity (EA) can also be computed to assess the likelihood of SET mechanisms. The bulky cyclohexyl and isobutyl groups are expected to influence the stereoelectronic properties of the phenoxyl radical intermediate, potentially stabilizing it and thus lowering the O-H BDE.

Environmental Transformations and Fate of 2 Cyclohexyl 6 Isobutyl P Cresol

Degradation Pathways in Environmental Matrices

The degradation of 2-Cyclohexyl-6-isobutyl-p-cresol in the environment is expected to occur through both abiotic and biotic mechanisms. The phenolic hydroxyl group and the alkyl substituents on the aromatic ring are key sites for chemical and biological attack.

Oxidative Degradation Mechanisms

Abiotic oxidative degradation is a significant pathway for the transformation of phenolic compounds in the environment. These reactions are often mediated by reactive oxygen species (ROS) and can be influenced by factors such as sunlight (photodegradation) and the presence of metal catalysts.

For sterically hindered phenols like this compound, the initial step in oxidative degradation typically involves the formation of a phenoxy radical. This radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky alkyl groups. wikipedia.org Subsequent reactions of this radical can lead to the formation of various degradation products. Studies on the oxidation of BHT have shown that it can be transformed into several products, including quinones and hydroxylated derivatives. researchgate.netspkx.net.cnsciopen.com For instance, the oxidation of BHT can yield 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO). researchgate.netnih.gov The presence of acid or base can influence the rate and products of oxidation. For example, the oxidation of BHT is accelerated in the presence of a base like potassium hydroxide. spkx.net.cn

The photodegradation of phenolic compounds in water can proceed through direct absorption of UV light or via indirect photosensitized reactions. The process often leads to the formation of intermediate products like catechols, hydroquinones, and p-benzoquinones before the aromatic ring is cleaved to form aliphatic organic acids. mdpi.com

Microbial Degradation Processes

Microbial degradation is a crucial process for the removal of phenolic compounds from soil and water environments. mdpi.com A wide range of bacteria and fungi have been shown to degrade phenols and alkylphenols. essfeed.comontosight.ai Common degradation pathways involve the initial hydroxylation of the aromatic ring, followed by ring cleavage.

For substituted phenols, the nature and position of the substituents can significantly affect the rate and pathway of microbial degradation. Steric hindrance from bulky alkyl groups, as seen in this compound, can make microbial attack more difficult, potentially leading to slower degradation rates compared to less substituted phenols. psu.edu However, microorganisms have evolved diverse enzymatic machinery to degrade a wide array of organic compounds. For instance, some bacterial strains can degrade cresols via ortho- and meta-cleavage pathways. usda.gov The degradation of alkylphenols can be initiated by the oxidation of the alkyl chain or by hydroxylation of the aromatic ring. essfeed.com Studies on the biodegradation of BHT have indicated its potential for rapid degradation in soil, particularly in the presence of microbes, with a reported half-life of less than 5 days under certain conditions. usda.gov

Environmental Mobility and Partitioning

The movement of this compound between different environmental compartments such as soil, water, and air is dictated by its physicochemical properties, including its water solubility, vapor pressure, and its tendency to sorb to solids.

Sorption Behavior in Environmental Systems

The sorption of organic compounds to soil and sediment is a key process that influences their transport, bioavailability, and degradation. For hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter. nih.gov The extent of sorption is often correlated with the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the soil or sediment.

Given its bulky alkyl groups (cyclohexyl and isobutyl), this compound is expected to be a highly hydrophobic compound with low water solubility, similar to BHT which is practically insoluble in water. ontosight.airesearchgate.net This suggests a strong tendency to sorb to soil and sediment particles, which would limit its mobility in the aqueous phase. The sorption of phenols to dissolved organic matter can also occur, which can affect their transport and bioavailability. nih.gov The pH of the surrounding medium can also influence the sorption of phenolic compounds, as it affects their degree of ionization. nih.gov

Volatilization Studies

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gaseous phase. The potential for a chemical to volatilize from water is often described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.

Formation and Characterization of Environmental Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products, the nature of which will depend on the degradation pathway.

Based on studies of the structurally similar antioxidant BHT, a number of transformation products can be anticipated. The oxidation of the para-methyl group is a likely pathway, which for BHT leads to the formation of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). researchgate.netnih.gov Oxidation of the aromatic ring system can produce quinone-type structures, such as 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q). researchgate.netnih.gov Another identified transformation product of BHT is 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone (BHTOOH). spkx.net.cnsciopen.comnih.gov Furthermore, dimerization can occur, as seen with the formation of 1,2-bis-(3,5-di-tert-butyl-4-hydroxyphenyl)ethane (2-BHT) from BHT. nih.gov

The table below summarizes the potential transformation products of this compound based on the known transformation products of the analogue compound BHT.

| Parent Compound | Potential Transformation Product | Formation Pathway |

| This compound | 2-Cyclohexyl-6-isobutyl-4-(hydroxymethyl)phenol | Oxidation of the para-methyl group |

| 3-Cyclohexyl-5-isobutyl-4-hydroxybenzaldehyde | Oxidation of the para-methyl group | |

| 3-Cyclohexyl-5-isobutyl-4-hydroxybenzoic acid | Oxidation of the para-methyl group | |

| 2-Cyclohexyl-6-isobutyl-p-benzoquinone | Oxidation of the aromatic ring | |

| Dimerized products | Radical coupling |

These transformation products may have different physicochemical properties and toxicities compared to the parent compound, highlighting the importance of understanding the complete environmental fate of this compound.

Identification of Degradation Metabolites

There is currently no specific data from research studies that identifies the degradation metabolites of this compound.

Pathways of Product Formation

Due to the lack of identified degradation products, the pathways of product formation for this compound have not been determined.

Molecular Level Studies of Biological Interactions of 2 Cyclohexyl 6 Isobutyl P Cresol

Investigation of Molecular Binding Mechanisms

The biological activity of many phenolic compounds is predicated on their ability to bind to proteins and other biomolecules. For sterically hindered phenols like 2-Cyclohexyl-6-isobutyl-p-cresol, these interactions are governed by a combination of factors including hydrogen bonding, hydrophobic interactions, and steric hindrance. The bulky cyclohexyl and isobutyl groups flanking the hydroxyl group can influence the compound's ability to fit into the active sites of enzymes or the binding pockets of receptor proteins.

While direct studies on the molecular binding of this compound are not extensively available, research on similar sterically hindered phenols provides insights. For instance, the interaction of such compounds with proteins can be facilitated by the phenolic hydroxyl group acting as a hydrogen bond donor, while the aromatic ring and alkyl substituents can engage in hydrophobic and van der Waals interactions. mdpi.com The specific geometry and bulk of the cyclohexyl and isobutyl groups will dictate the complementarity of the molecule to its binding partner, influencing both the affinity and specificity of the interaction. Studies on other hindered phenols have shown their ability to localize within lipophilic environments, such as cellular membranes and lysosomes, where they can exert protective effects against oxidative damage. nih.govnih.gov

Enzymatic Biotransformation Pathways and Mechanisms

The metabolism of phenolic compounds in biological systems is often mediated by enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govpnas.org These enzymes catalyze a variety of oxidative transformations. For alkylphenols, a common metabolic pathway involves hydroxylation of the alkyl side chain. researchgate.net

In the case of this compound, it is plausible that its biotransformation follows similar pathways observed for other p-cresol (B1678582) derivatives. For example, enzymes like 4-ethylphenol (B45693) methylenehydroxylase act by dehydrogenating the substrate to a quinone methide intermediate, which is then hydrated to an alcohol. researchgate.net This process requires the alkyl group to be para to the hydroxyl group. Given the structure of this compound, enzymatic transformation could potentially occur on the isobutyl or cyclohexyl groups.

Studies on the degradation of p-cresol by enzymes like polyphenol oxidase have identified metabolites such as 4-methylcatechol, indicating that hydroxylation of the aromatic ring is also a possible biotransformation pathway. nih.gov The degradation of various phenols and toluates by microorganisms like Alcaligenes eutrophus involves catechol meta-cleavage pathways, mediated by a series of isofunctional enzymes. nih.gov The specific enzymes and resulting metabolites from the biotransformation of this compound would depend on the specific organism and its enzymatic machinery.

Table 1: Potential Enzymatic Reactions in the Biotransformation of Substituted Phenols

| Enzyme Family | General Reaction | Potential Impact on this compound |

| Cytochrome P450 | Monooxygenation (e.g., hydroxylation, O-demethylation) | Hydroxylation of the cyclohexyl or isobutyl groups, or further hydroxylation of the aromatic ring. nih.govpnas.org |

| Polyphenol Oxidase | Oxidation of phenols to catechols and subsequently to quinones | Oxidation of the phenolic group to a catechol derivative. nih.gov |

| Dehydrogenases | Dehydrogenation of alkylphenols to quinone methides | Potential dehydrogenation involving the isobutyl or cyclohexyl substituents. researchgate.net |

Structure-Activity Relationships at the Molecular Level

The antioxidant activity of sterically hindered phenols is intimately linked to their molecular structure. csic.esresearchgate.net The key determinants of antioxidant efficacy include the stability of the phenoxyl radical formed after hydrogen donation, the number of hydroxyl groups, and the nature and position of substituents on the aromatic ring. csic.esresearchgate.netresearchgate.net

For this compound, the bulky cyclohexyl and isobutyl groups at the ortho positions to the hydroxyl group provide steric hindrance. This hindrance is crucial as it stabilizes the phenoxyl radical, preventing it from participating in further unwanted reactions and thus enhancing its antioxidant capacity. The electron-donating nature of the alkyl groups also increases the reactivity of the phenolic hydroxyl group towards free radicals.

Research on a variety of hindered phenolic compounds has established several principles for their structure-activity relationship (SAR):

Steric Hindrance: The size and nature of the ortho-substituents are critical. Increased steric hindrance generally leads to a more stable phenoxyl radical and better antioxidant activity. researchgate.net

Para-Substituents: The group at the para-position to the hydroxyl group can significantly influence activity. Electron-donating groups can enhance antioxidant potential. phantomplastics.com

Number of Phenolic Groups: Compounds with multiple phenolic hydroxyl groups often exhibit synergistic effects and higher antioxidant activity. csic.es

Table 2: Structure-Activity Relationship Factors for Hindered Phenolic Antioxidants

| Structural Feature | Influence on Antioxidant Activity | Example from Related Compounds |

| Ortho-Alkyl Groups | Provide steric hindrance, stabilizing the phenoxyl radical. | The tert-butyl groups in Butylated Hydroxytoluene (BHT) are a classic example. csic.es |

| Para-Alkyl Group | Can be a site for secondary antioxidant reactions if activated. | The methylene (B1212753) group of 2,6-ditert-butyl-4-hydroxymethylphenol can donate a hydrogen atom. csic.esresearchgate.net |

| Phenolic Hydroxyl Group | Acts as the primary hydrogen atom donor to neutralize free radicals. | The core functional group for antioxidant activity in all phenolic compounds. nih.gov |

Computational Modeling of Molecular Interactions with Biomolecules

Computational methods, such as molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the interactions of small molecules with biomolecules at an atomic level. mdpi.comuu.nl These approaches can provide valuable insights into binding affinities, conformational changes, and the specific interactions that stabilize a ligand-protein complex.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.